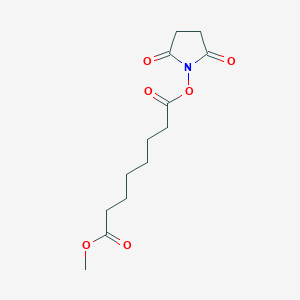
Octanedioic acid 2,5-dioxo-yrrolidin-1-yl ester methyl ester
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Octanedioic acid 2,5-dioxo-yrrolidin-1-yl ester methyl ester is involved in various chemical synthesis processes. For instance, Marshall and Garofalo (1993) demonstrated its use in the oxidative cleavage of olefins to methyl esters through ozonolysis, highlighting its role in preparing diverse esters from unsaturated ethers, esters, and amides (Marshall & Garofalo, 1993). Additionally, Hartmann et al. (1994) described its synthesis in the context of studying cyclopropene and cyclopropane fatty acids as inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).
Biochemical Applications
The compound finds applications in biochemical studies as well. For example, Koppireddi et al. (2016) explored its chemoenzymatic transformation from oleic acid, demonstrating its potential in producing hydroxynonanoic acid and nonanedioic acid (Koppireddi et al., 2016).
Polymer Science
In the field of polymer science, Warwel, Demes, and Steinke (2001) investigated its use in the lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain α,ω-dicarboxylic acid methyl esters with diols. This study highlights its role in the creation of novel polyesters with specific molecular weights and melting points (Warwel, Demes, & Steinke, 2001).
Electrochemical Applications
Camurlu, Çırpan, and Toppare (2004) demonstrated its application in polymer electrochromic devices. They used it for potentiodynamically coated films, contributing to the development of devices with low switching voltages and short switching times (Camurlu, Çırpan, & Toppare, 2004).
properties
IUPAC Name |
8-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-19-12(17)6-4-2-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCDVIBUNGOBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



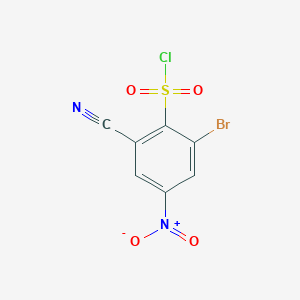
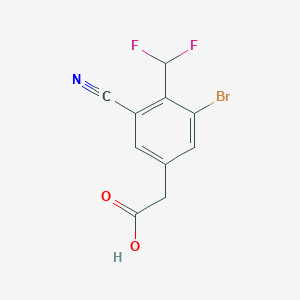
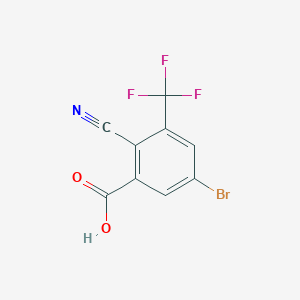
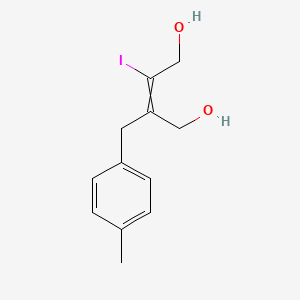
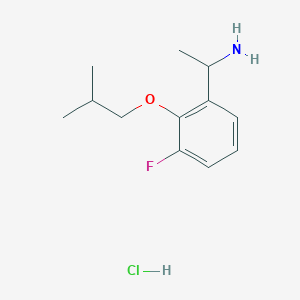
![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)
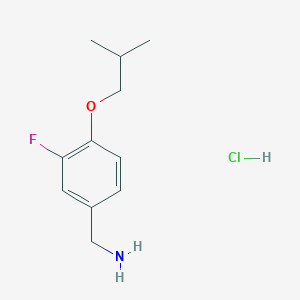
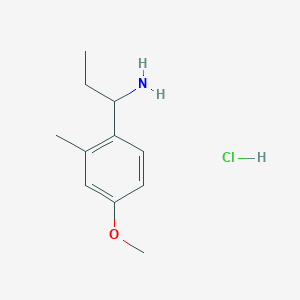
![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)
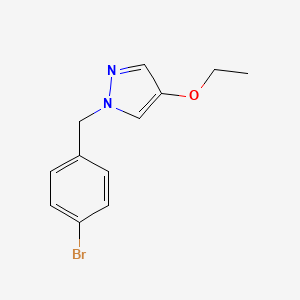
![7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415672.png)
![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)
![1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)
![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)